3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-21(2)7-13-11(14(25)8-21)6-12-17(22)18(29-20(12)24-13)19(26)23-10-3-4-15-16(5-10)28-9-27-15/h3-6H,7-9,22H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHAZCUNMRWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC5=C(C=C4)OCO5)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula: C20H22N2O4S
- SMILES: CC(C)(C)C(=O)N1=C(SC2=C1C(=O)C(=CC2=O)N)C(=C(C=C(C=C2)O)C(=O)N2)C(C)=C(C)C
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases: The compound has shown potential as a kinase inhibitor, targeting pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression: The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research efforts:
| Study | Findings |
|---|---|
| Study 1: Anticancer Effects | Demonstrated inhibition of MCF-7 and A549 cell proliferation with IC50 values of 12 µM and 15 µM respectively. |
| Study 2: Mechanistic Insights | Showed that the compound induces apoptosis via ROS generation and modulation of Bcl-2 family proteins. |
| Study 3: In Vivo Efficacy | In animal models, administration led to significant tumor size reduction without noticeable toxicity at therapeutic doses. |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: High tissue distribution with a preference for liver and tumor tissues.
- Metabolism: Primarily metabolized by liver enzymes.
- Excretion: Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
